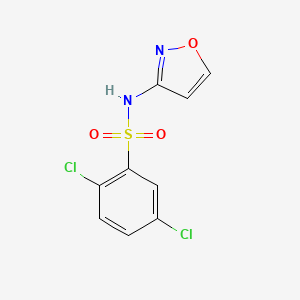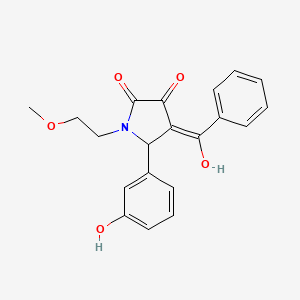
2,5-dichloro-N-3-isoxazolylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-3-isoxazolylbenzenesulfonamide, commonly known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent inhibitor of the histone demethylase JMJD3, which plays a crucial role in the regulation of gene expression.
Mecanismo De Acción
GSK-J4 exerts its pharmacological effects by inhibiting the activity of JMJD3, a histone demethylase that plays a crucial role in the regulation of gene expression. JMJD3 is involved in the demethylation of histone H3 lysine 27 (H3K27), which is a critical epigenetic mark that regulates gene expression. By inhibiting the activity of JMJD3, GSK-J4 can modulate the expression of a wide range of genes involved in various biological processes.
Biochemical and Physiological Effects
GSK-J4 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6, IL-1β, and TNF-α, in various cell types. GSK-J4 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, GSK-J4 has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
GSK-J4 has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. GSK-J4 has also been shown to be effective in various cell types and animal models, making it a versatile tool for studying the role of JMJD3 in various biological processes. However, GSK-J4 has some limitations for lab experiments. The compound is relatively hydrophobic and may require the use of organic solvents for cell culture experiments. In addition, GSK-J4 may have off-target effects on other histone demethylases, which may complicate the interpretation of experimental results.
Direcciones Futuras
For the study of GSK-J4 include investigating its therapeutic potential in various diseases and exploring the role of JMJD3 in various biological processes.
Métodos De Síntesis
The synthesis of GSK-J4 involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-isoxazolylamine in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain GSK-J4 in high yield and purity. The synthesis method is relatively simple and straightforward and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
GSK-J4 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. GSK-J4 has also been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2,5-dichloro-N-(1,2-oxazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O3S/c10-6-1-2-7(11)8(5-6)17(14,15)13-9-3-4-16-12-9/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROWDIQGOFZFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NOC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-8-methoxyquinoline](/img/structure/B5342902.png)
![methyl 5-methyl-2-{[(2-methylphenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5342905.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5342908.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5342915.png)
![6-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5342917.png)
![3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-pyrazol-5-amine](/img/structure/B5342935.png)


![2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5342943.png)

![3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5342952.png)
methanone](/img/structure/B5342963.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5342967.png)
![2-{2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5342969.png)